8-Hpete

Descripción general

Descripción

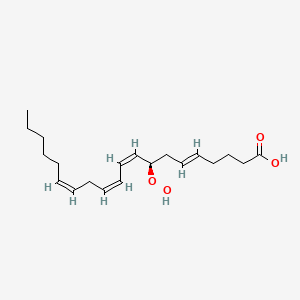

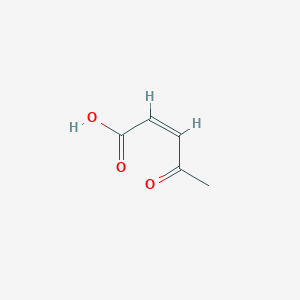

8-Hpete, also known as 8(S)-HPETE, is a hydroperoxyeicosatetraenoic acid . It is a derivative of arachidonic acid and is characterized by the hydroperoxy group located at position 8S and the four double bonds at position 5, 9, 11, and 14 . It is considered to be an eicosanoid .

Synthesis Analysis

The synthesis of this compound involves complex, interrelated biosynthetic pathways often termed the 'eicosanoid cascade’ . The two main enzymatic pathways for the production of these eicosanoids utilize lipoxygenases (LOXs) and oxidases of the cytochrome P-450 family . Lipoxygenases are a family of enzymes that catalyze the abstraction of hydrogen atoms from polyunsaturated fatty acids followed by stereospecific addition of dioxygen to generate hydroperoxides .Molecular Structure Analysis

The molecular formula of this compound is C20H32O4 . It has an average mass of 336.466 Da and a monoisotopic mass of 336.230072 Da . It has one defined stereocenter .Chemical Reactions Analysis

The reactions involved in the formation of this compound share a common stereospecific mode of action where hydrogen abstraction is followed by a stereospecific addition of oxygen that is followed by a reduction to the corresponding hydroperoxyeicosatetraenoic acid (HPETE) .Physical and Chemical Properties Analysis

This compound is a compound with a molecular formula of C20H32O4 . It has an average mass of 336.466 Da and a monoisotopic mass of 336.230072 Da .Aplicaciones Científicas De Investigación

Enzymatic Formation in Mouse Skin

8-HPETE, along with 8-HETE, is formed from arachidonate by an enzymatic activity in cytosolic preparations from mouse epidermis. This activity, identified as part of the lipoxygenase family, is induced by the phorbol ester tumor promoter TPA and is associated with changes in the skin cells' behavior. Notably, the enzyme does not require calcium ions or ATP for its function, indicating a unique mechanism of action within the lipoxygenase family (Fürstenberger et al., 1991).

Role in Nervous Tissue of Marine Molluscs

In the central nervous system of the marine mollusc Aplysia californica, arachidonic acid is converted to this compound, which can be further metabolized to 8-ketoeicosa-5,9,11,14-tetraenoic acid (8-KETE). This pathway is activated by acetylcholine in cholinoceptive neurons, suggesting a possible role as a second messenger in these cells. The co-existence of 12S- and 8R-lipoxygenase in Aplysia nervous tissue indicates a complex interplay of these enzymes in neuronal function (Steel et al., 1997).

Effect on Immune Cells and Potential Role in HIV

Lipid hydroperoxides, including this compound, can induce apoptosis in T cells, especially those displaying a HIV-associated glutathione peroxidase deficiency. This increased sensitivity to this compound in HIV-infected cells highlights a potential mechanism contributing to CD4 T cell depletion in AIDS. The unique susceptibility of certain immune cells to these lipid peroxidation products underlines the significance of oxidative stress in HIV pathology (Sandstrom et al., 1994).

Production in Mouse Lipoxygenase and PPAR Alpha Activation

Mouse 8S-lipoxygenase metabolizes arachidonic acid to 8S-HPETE and then to 8S,15S-diHPETE, demonstrating an ability for double dioxygenation. These products activate peroxisome proliferator-activated receptor alpha (PPAR alpha) more strongly than their precursors, suggesting their potential role in physiological functions related to 8-LOX. This reveals a complex enzymatic activity that could be significant in metabolic and inflammatory pathways (Jisaka et al., 2005).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on 8-Hpete can be guided in part by understanding how small devices and small physical systems differ in their behavior compared to larger systems . One theme that emerges is the increased role fluctuations play in determining the behavior of small complex systems comprising multiple interacting elements .

Propiedades

IUPAC Name |

(5E,8R,9Z,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11+,16-13-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUFCXFFOZDXLA-MXXZJCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C/[C@@H](C/C=C/CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100896-35-3 | |

| Record name | 8-Hydroperoxyeicosatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100896353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)

![5,7-Dihydroxy-2-isopropenyl-9-methyl-1,2,3,4-tetrahydrobenzo[7]annulen-6-one](/img/structure/B1230890.png)

![(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione](/img/structure/B1230896.png)

![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)

![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)

![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)

![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)